

# suramin long-term safety profile assessment

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## Compound Focus: Suramin

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## Clinical Safety Profile of Suramin

The following table consolidates safety information from recent clinical trials and historical data.

Aspect	Findings from Recent/Relevant Studies	Study Details
<b>General Short-Term Tolerability</b>	Generally well-tolerated. Treatment-emergent adverse events (TEAEs) were typically <b>mild to moderate</b> in severity [1] [2].	Based on a 2023 Phase I trial in healthy Chinese volunteers and a 2023 Phase II trial in children with Autism Spectrum Disorder (ASD) [1] [2].
<b>Common Adverse Events</b>	In ASD trials, the most common AEs were <b>initial rash and hyperopia</b> (farsightedness). The rash was self-limited and asymptomatic [3].	Observed in the 2017 SAT-1 trial (single dose) and the 2023 trial (multiple doses) [2] [3].
<b>Serious &amp; Historical Adverse Events</b>	At high, cumulative doses (as in cancer trials), suramin is associated with several toxicities. These include <b>adrenal insufficiency, coagulopathy, neurotoxicity, anemia, and peripheral neuropathy</b> [4] [3].	These dose-limiting effects were observed when blood levels were maintained above <b>150 µmol/L</b> for months [3].
<b>Safety in Specific Populations</b>	A 2023 trial in children with ASD concluded that suramin was "generally safe and well tolerated over 14 weeks" [2].	Study involved 52 boys aged 4-15 years, receiving three IV infusions over 8 weeks [2].

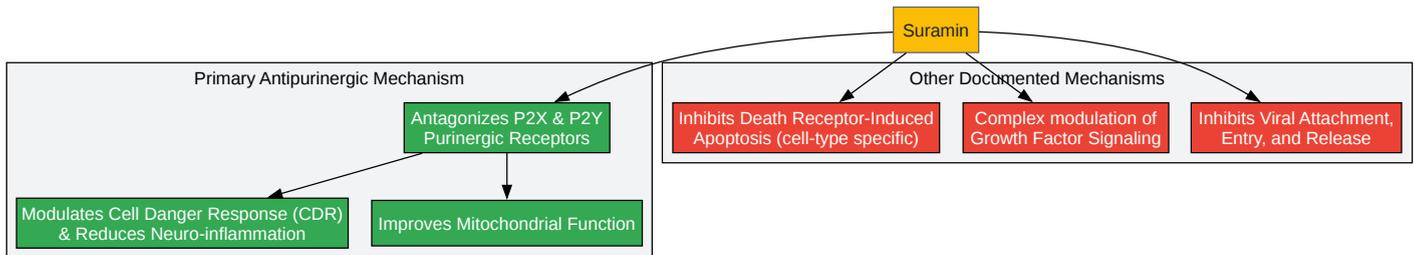
## Key Pharmacokinetic Parameters Influencing Safety

**Suramin's** pharmacokinetics are a critical factor in its safety profile. Its exceptionally long half-life poses a significant risk for drug accumulation.

Parameter	Findings	Study Details
Plasma Half-Life ( $t_{1/2}$ )	Average <b>48 days</b> (range: 28 - 105 days) [1] [4].	Based on a 2023 Phase I, single ascending dose study in healthy Chinese volunteers [1] [4].
Elimination	Cumulative excretion in urine over 7 days was <b>less than 4%</b> of the administered dose. It can be detected in urine for <b>more than 140 days</b> [1] [4].	The same 2023 study concluded that suramin is slowly eliminated, mainly by the kidneys [1] [4].
Therapeutic Window	Historical data from cancer trials suggests a narrow therapeutic window. Plasma levels <b>above 350 µg/mL (<math>\approx 250</math> µmol/L)</b> are linked to severe toxicity, while maintaining levels between <b>100-300 µg/mL (<math>\approx 70-210</math> µmol/L)</b> reduced toxicities without losing efficacy [4].	This informed dosing schedules in oncology. Low-dose ASD trials achieved much lower plasma levels (e.g., <b><math>\sim 12</math> µmol/L</b> ) [4] [3].

## Mechanisms of Action & Potential Safety Considerations

Understanding **suramin's** diverse mechanisms provides context for both its therapeutic effects and potential risks.



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The antipurinergic mechanism is the primary basis for its investigation in autism and is linked to its anti-inflammatory effects [2] [3]. However, other mechanisms like apoptosis inhibition and growth factor modulation [5] [6] [7] may contribute to the toxicities observed in high-dose, long-term use (e.g., in cancer trials).

## FAQ & Troubleshooting for Researchers

**Q1: What is the most critical parameter to monitor in a long-term suramin study? A:** The **plasma half-life (~48 days)** is the most critical safety parameter. Dosing regimens must account for significant drug accumulation. **Therapeutic Drug Monitoring (TDM)** is highly recommended to maintain plasma levels within a target range and avoid concentrations associated with historical toxicities (>350 µg/mL) [4].

**Q2: What are the key organ systems to monitor based on historical data? A:** Priorities for monitoring should include:

- **Renal Function:** As **suramin** is slowly eliminated by the kidneys, monitor eGFR and for proteinuria [8] [4].
- **Adrenal Function:** Historical cases of adrenal insufficiency warrant monitoring [3].
- **Hematological System:** Regular checks for anemia and coagulation profiles are advised [4] [3].
- **Neurological System:** Monitor for signs of peripheral neuropathy, especially in extended studies [3].

**Q3: Are there any specific contraindications or drug interactions to consider? A:** Yes. Exclude subjects with pre-existing liver, kidney, heart, or adrenal abnormalities [8] [3]. **Suramin** has a high affinity for serum proteins and may interact with other highly protein-bound drugs. One trial specifically excluded participants taking medications like **sulfonamides, chlorpromazine, and anti-coagulants** [8].

**Q4: My research involves a new indication for suramin. Where should I start with dose selection? A:** Recent clinical trials for non-oncology indications have used significantly lower doses. For a future multiple-dose study, a 2023 Phase I trial suggested **10 mg/kg or 15 mg/kg** could be appropriate [1]. Autism trials have tested both **10 mg/kg and 20 mg/kg** administered via intravenous infusion intermittently (e.g., every 4 weeks) [2]. Starting with these lower-dose regimens and employing an intermittent schedule is prudent to minimize accumulation risk.

## Perspectives and Ongoing Research

The long-term safety profile of **suramin**, particularly at the lower doses being investigated for new indications, is not yet fully defined. As of November 2025, at least one Phase 2 clinical trial (STAT-2A) is actively recruiting to further evaluate the safety and pharmacokinetics of repeat dosing in a pediatric population with autism [8] [9]. You should consult the latest clinical trial registries for the most current data.

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